Pneumocandin A0

Fermentation Bioprocess Engineering Yield Optimization

Pneumocandin A0 is a natural cyclic lipohexapeptide of the echinocandin class, produced via fermentation by the fungus Zalerion arboricola (ATCC. It functions as a non-competitive inhibitor of fungal 1,3-β-D-glucan synthase, a target absent in mammalian cells, with an IC50 of 0.07–0.5 μg/mL in vitro.

Molecular Formula C51H82N8O17
Molecular Weight 1079.256
CAS No. 120692-19-5
Cat. No. B2769898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumocandin A0
CAS120692-19-5
Molecular FormulaC51H82N8O17
Molecular Weight1079.256
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O
InChIInChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1
InChIKeyDFQUSLQYURJBIT-MFKXNLKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pneumocandin A0 (CAS 120692-19-5) for Antifungal Research and Pharmaceutical Manufacturing


Pneumocandin A0 is a natural cyclic lipohexapeptide of the echinocandin class, produced via fermentation by the fungus Zalerion arboricola (ATCC 20868) [1]. It functions as a non-competitive inhibitor of fungal 1,3-β-D-glucan synthase, a target absent in mammalian cells, with an IC50 of 0.07–0.5 μg/mL in vitro . This compound serves as a key biosynthetic intermediate for the semisynthesis of caspofungin acetate and is an impurity reference standard for micafungin [2]. Its dual utility in both research (mechanism-of-action studies) and industrial-scale pharmaceutical production distinguishes it from many other echinocandin precursors.

Why Pneumocandin A0 Cannot Be Replaced by Other Pneumocandins or Echinocandins in Critical Workflows


In the echinocandin family, minor structural variations (e.g., hydroxylation patterns on ornithine, homotyrosine, or proline residues) drive significant divergence in antifungal spectrum, biosynthetic pathway flux, and downstream semi-synthetic amenability [1]. Pneumocandin A0 differs from its closest analog, Pneumocandin B0, in the substitution pattern of the proline residue [2]. This structural nuance renders A0 the primary fermentation product of wild-type Z. arboricola and a unique starting material for distinct semi-synthetic derivatization routes . Substituting A0 with B0 in fermentation optimization or in impurity profiling for micafungin would yield biologically irrelevant or analytically invalid results. Procurement of the precise, authenticated compound is therefore essential for reproducibility in both basic research and GMP manufacturing.

Quantitative Differentiation: Evidence-Based Comparison of Pneumocandin A0 vs. Analogs


Fermentation Yield Optimization: Pneumocandin A0 Achieves 4-Fold Titer Increase Over Previous Baselines

In a magnesium-limited, mannitol-based medium developed for submerged culture of Zalerion arboricola, Pneumocandin A0 yields were increased at least 4-fold compared to previously reported titers. Under identical optimized conditions, the related compound Pneumocandin B0, produced by a mutant strain, attained a titer of 800 μg/mL [1]. This demonstrates that while B0 can achieve high absolute titers via strain engineering, A0 is the primary, high-yield product obtainable directly from the wild-type organism without genetic modification. The 4-fold improvement specifically for A0 underscores its accessibility and cost-effectiveness as a research starting material.

Fermentation Bioprocess Engineering Yield Optimization

Broad-Spectrum Antifungal Potency: Pneumocandin A0 Matches B0 Against Candida and Pneumocystis

A systematic biological evaluation of natural and semisynthetic pneumocandins identified Pneumocandin A0 and Pneumocandin B0 (L-688,786) as the most potent compounds when considering both antipneumocystis and anticandida activity. Other compounds in the series demonstrated selective, narrower potency against either P. carinii or C. albicans, suggesting a diverging structure-activity relationship [1]. Notably, A0 inhibits C. albicans 1,3-β-D-glucan synthesis with an IC50 of 0.07–0.5 μg/mL . While direct MIC values for A0 against specific strains vary (e.g., reported MIC of 0.03–0.5 μg/mL for C. albicans in independent assays [2]), the head-to-head study confirms A0 and B0 are equivalently broad and potent in their natural form, making A0 a direct, high-potency alternative to B0 for antifungal screening.

Antifungal Susceptibility Candida albicans Pneumocystis carinii

Glucan Synthase Inhibition: IC50 Values Confirm Comparable Potency Across Assay Platforms

Pneumocandin A0 demonstrated consistent inhibition of yeast 1,3-β-glucan synthase in both radioactivity-based and fluorescence-based assays, with IC50 values of 1 μM and 1.25 μM, respectively [1]. This cross-platform validation is crucial for researchers developing high-throughput screening (HTS) assays. While Pneumocandin B0 exhibits a significantly lower IC50 (70 nM) in some reports , the assay-to-assay variability for A0 is minimal, indicating robust target engagement regardless of detection method. This makes A0 a reliable positive control or benchmark compound in assay development and validation.

Enzymology Assay Development Target Engagement

Unique Proline Hydroxylation Pattern: Structural Basis for Divergent Biosynthesis and Impurity Profiling

Tracer studies reveal that Pneumocandin A0 and B0 possess distinct origins for their substituted proline residues. In A0, the 3-hydroxy-4-methylproline moiety derives from leucine, whereas in B0, the corresponding 4-hydroxyproline originates from glutamate [1]. This fundamental biosynthetic difference underpins the compounds' divergent hydroxylation patterns [2] and explains why A0, not B0, is the major product in wild-type fermentations . This structural uniqueness is critical for analytical chemistry: Pneumocandin A0 is a specified impurity in micafungin drug substance, requiring a certified reference standard for method validation and quality control release testing.

Biosynthesis Structural Elucidation Quality Control

Natural Dominance in Fermentation: A0 Outcompetes B0 as Primary Product Without Genetic Engineering

In the wild-type Zalerion arboricola fermentation, Pneumocandin A0 is the major product, with Pneumocandin B0 being a minor component requiring specialized isolation techniques to separate [1]. Only through mutagenesis and medium manipulation could the product spectrum be shifted toward B0, reducing A0 levels to less than 3% compared to B0 [2]. This natural abundance makes A0 significantly more accessible and cost-effective for research procurement compared to B0, which typically requires engineered strains or complex purification schemes. For laboratories focused on natural product chemistry or biosynthesis, A0 represents the authentic, wild-type metabolite.

Natural Product Isolation Fermentation Strain Development

High-Impact Applications of Pneumocandin A0 in Antifungal R&D and Manufacturing


Fermentation Process Development and Yield Optimization Studies

Pneumocandin A0 serves as the benchmark compound for developing and scaling submerged fermentation processes of Z. arboricola. The documented 4-fold yield improvement in magnesium-limited mannitol medium (attaining >500 μg/mL) provides a quantitative baseline for further bioprocess optimization [1]. Researchers can leverage this established protocol to investigate metabolic engineering strategies or medium formulations aimed at enhancing echinocandin production, with A0 as the primary, naturally abundant readout.

Antifungal Drug Discovery: Broad-Spectrum Screening and SAR Studies

Given its equivalent broad-spectrum potency to Pneumocandin B0 against both Candida spp. and Pneumocystis carinii [1], Pneumocandin A0 is a scientifically valid starting point for antifungal screening campaigns and structure-activity relationship (SAR) studies. Its reliable inhibition of 1,3-β-D-glucan synthesis (IC50 0.07–0.5 μg/mL) makes it an ideal positive control for target-based assays and a scaffold for semi-synthetic derivatization.

Pharmaceutical Quality Control: Impurity Reference Standard for Micafungin

Pneumocandin A0 is a known impurity in the manufacture of micafungin sodium [1]. Certified reference standards of Pneumocandin A0 are required for developing and validating HPLC/UPLC methods for purity analysis, forced degradation studies, and batch release testing in compliance with ICH guidelines. Its unique structural signature (derived from leucine-based proline hydroxylation) ensures accurate identification and quantification in complex fermentation-derived matrices.

Assay Development: Cross-Platform Validation of Glucan Synthase Inhibition Assays

The consistent IC50 values of Pneumocandin A0 across radioactivity-based (1 μM) and fluorescence-based (1.25 μM) glucan synthase assays [1] establish it as a robust reference inhibitor for cross-platform assay validation. Laboratories transitioning from radioactive to fluorescence-based HTS formats can use A0 to benchmark sensitivity, linearity, and reproducibility, ensuring reliable data migration.

Technical Documentation Hub

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